Fmoc-N-Me-D-Asn-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25)/t17-/m1/s1 |
InChI Key |
XBXKBFQFIULUCJ-QGZVFWFLSA-N |
Isomeric SMILES |
CN([C@H](CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Asn-OH typically involves the use of solid-phase peptide synthesis (SPPS). One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . The process involves the following steps:
Attachment to Resin: The amino acid is attached to the 2-CTC resin.
N-Methylation: The amino group is methylated using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Asn-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Scientific Research Applications
Fmoc-N-Me-D-Asn-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Asn-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-D-Asn-OH vs. Fmoc-N-Me-D-Asn-OH
Key Differences :
Boc-D-Asn-OH vs. This compound
Key Differences :
Fmoc-N-Me-D-Ala-OH vs. This compound
Key Differences :
Fmoc-Asn(Trt)-OH vs. This compound
Key Differences :
Fmoc-Asn(Ac₃GlcNAc)-OH vs. This compound
Key Differences :
- Fmoc-Asn(Ac₃GlcNAc)-OH is used in glycopeptides, requiring selective deprotection of O-acetyl groups. This compound focuses on conformational control .
Biological Activity
Fmoc-N-Me-D-Asn-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-asparagine) is a synthetic amino acid derivative extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Understanding its biological activity is crucial for its application in drug development and biochemical research. This article explores the biological properties, synthesis methods, and relevant case studies regarding this compound.
Synthesis
This compound is synthesized through a series of steps involving the protection of the amino group with the Fmoc group, followed by the introduction of the N-methyl group. The Fmoc protection facilitates the selective coupling of amino acids during SPPS. The synthesis typically involves:
- Protection of D-Asparagine : The amino group is protected using Fmoc.
- Methylation : The nitrogen atom is methylated to produce N-methyl-D-asparagine.
- Deprotection : The Fmoc group is removed under basic conditions to yield the final product.
This compound exhibits significant biological activities, primarily due to its interaction with various receptors and enzymes. Its structural similarity to natural amino acids allows it to participate in biological processes such as protein synthesis and enzymatic reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that peptides containing this compound showed inhibitory effects on cancer cell proliferation:
- Cell Lines Tested : MCF7 (breast cancer) and PC3 (prostate cancer).
- Results : A decrease in cell viability by approximately 30% in PC3 cells and 60% in MCF7 cells was observed when treated with peptides incorporating this compound .
Case Studies
- Peptide Synthesis : A study focused on synthesizing peptides containing this compound showed enhanced solubility and reduced aggregation during SPPS, facilitating higher concentrations during coupling reactions .
- Biological Assays : In a comparative study, peptides synthesized with this compound demonstrated improved biological activity against specific cancer cell lines compared to those synthesized with traditional amino acids .
Data Tables
| Peptide Composition | Cell Line | Viability Reduction (%) | Notes |
|---|---|---|---|
| Peptide with Fmoc-N-Me-D-Asn | MCF7 | 60 | Significant anti-proliferative effect |
| Peptide with Fmoc-N-Me-D-Asn | PC3 | 30 | Moderate anti-proliferative effect |
Q & A
Q. What are the key considerations for synthesizing Fmoc-N-Me-D-Asn-OH while preserving stereochemical integrity?
- Methodological Answer : Synthesis requires controlled coupling conditions to avoid racemization. Use pre-activated derivatives (e.g., HATU or DIC/Oxyma) in DMF or DCM at 0–4°C to minimize side reactions. Monitor reaction progress via HPLC or LC-MS to confirm retention of the D-configuration. Post-synthesis, purify using reversed-phase chromatography (C18 columns) with gradients of acetonitrile/water containing 0.1% TFA .
- Critical Parameters :
- Temperature control during activation (<10°C).
- Solvent choice (polar aprotic solvents preferred).
- Use of sterically hindered bases (e.g., DIEA) to suppress racemization .
Q. How should researchers address solubility challenges during solid-phase peptide synthesis (SPPS) with this compound?
- Methodological Answer : Low solubility in SPPS solvents (e.g., DMF) can be mitigated by:
- Pre-dissolving the amino acid in NMP or DMSO (10–20% v/v).
- Employing microwave-assisted synthesis to enhance dissolution kinetics.
- Adding chaotropic agents (e.g., urea) at <5% concentration to improve solvation without disrupting resin integrity .
Advanced Research Questions
Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer : Steric hindrance in branched or cyclic peptides requires:
Q. How can aspartimide formation be suppressed during SPPS with this compound?
- Methodological Answer : Aspartimide formation at asparagine residues is pH- and temperature-dependent. Mitigation strategies include:
- Using piperidine/DMF (20% v/v) for deprotection instead of stronger bases like DBU.
- Incorporating 0.1 M HOBt in the deprotection step to scavenge reactive intermediates.
- Lowering synthesis temperatures to 25°C and avoiding prolonged exposure to basic conditions .
- Analytical Validation :
Characterize side products via MALDI-TOF MS and compare with theoretical masses. Use ESI-MS/MS to confirm aspartimide-specific fragmentation patterns .
- Analytical Validation :
Q. What analytical techniques are recommended for characterizing this compound purity and stability?
- Methodological Answer :
- Purity : HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) and UV detection at 265 nm (Fmoc group).
- Stability : Accelerated degradation studies at 40°C/75% RH for 14 days, monitored via LC-MS for hydrolysis or oxidation products.
- Chiral Integrity : Chiral HPLC (e.g., Chirobiotic T column) to confirm retention of D-configuration .
Data Contradiction Analysis
Q. How should conflicting data on this compound’s stability in aqueous solutions be resolved?
- Methodological Answer : Discrepancies in hydrolysis rates may arise from pH variability or trace metal contaminants. Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
